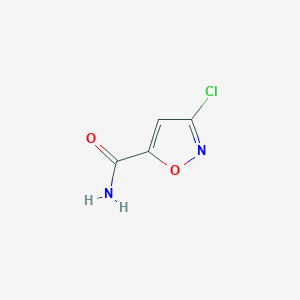

3-Chloroisoxazole-5-carboxamide

Overview

Description

Molecular Structure Analysis

Molecular docking studies have been conducted on isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents . The 3,4-dimethoxy substitution on the first phenyl ring and the Cl atom on the other phenyl pushed the 5-methyl-isoxazole ring toward the secondary binding pocket and created the ideal binding interactions with the COX-2 enzyme .Chemical Reactions Analysis

Isoxazole derivatives have been synthesized via one-pot methodology . The efficiency of these methods is judged by the involvement of non-toxic and cost-effective catalysts, ease of handling, and incorporation of a variety of substrates .Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis of imidazotetrazines, including compounds related to 3-Chloroisoxazole-5-carboxamide, has shown promise in antitumor applications. These compounds have been studied for their ability to interact with various agents to form novel compounds with potential therapeutic uses (Stevens et al., 1984).

- Research on isoxazole chemistry revealed the synthesis and lithiation of 3,5-disubstituted isoxazoles, providing insights into the chemical behavior and modification possibilities of isoxazole derivatives, including those related to this compound (Micetich & Chin, 1970).

Biological Activities and Applications

- The impact of 3-chloroisoxazole-5-carboxylic acid on lipid and carbohydrate metabolism was investigated, showing that it influenced plasma NEFA levels and had hypoglycemic activity, suggesting potential metabolic effects (Eastwood & Kellett, 1969).

- In a study on the alteration of DNA by related compounds, insights were provided into the interaction of these compounds with DNA, offering a basis for understanding their potential genotoxic effects and mechanisms of action (Mizuno & Decker, 1976).

Safety and Hazards

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The development of alternate metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Mechanism of Action

Target of Action

Isoxazole derivatives have been found to exhibit antiproliferative effects by interacting with microtubules .

Mode of Action

It’s suggested that isoxazoles with an unsubstituted benzene ring at the c-3 of the isoxazole ring provide the appropriate configuration for the molecule to exhibit an antiproliferative effect by a microtubule destabilising mode of action .

Biochemical Pathways

Isoxazole derivatives are known to interact with various biochemical pathways

Result of Action

Isoxazole derivatives have been found to exhibit antiproliferative effects , suggesting that 3-Chloroisoxazole-5-carboxamide may have similar effects.

Action Environment

Environmental factors such as temperature, ph, and the presence of other substances can influence the action of many chemical compounds .

properties

IUPAC Name |

3-chloro-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-1-2(4(6)8)9-7-3/h1H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWVWLGJYFPAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1419701.png)

![Methyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B1419708.png)